molecular formula C9H15NSi B103180 2-Trimethylsilylmethylpyridine CAS No. 17881-80-0

2-Trimethylsilylmethylpyridine

Cat. No. B103180
CAS RN: 17881-80-0
M. Wt: 165.31 g/mol
InChI Key: NGEDYVJWBRCEEM-UHFFFAOYSA-N
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Description

2-Trimethylsilylmethylpyridine is a chemical compound with the molecular formula C9H15NSi . It is a derivative of pyridine, where a trimethylsilyl group is attached to the pyridine ring .


Synthesis Analysis

The synthesis of 2-Trimethylsilylmethylpyridine and its analogues has been studied. For instance, 5-Methyl-2-trimethylsilyl-pyridine has been prepared via the “in situ” Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran .


Molecular Structure Analysis

The molecular weight of 2-Trimethylsilylmethylpyridine is 165.308 Da . The structure of this compound and its analogues has been determined by low temperature single crystal X-ray diffraction methods .


Chemical Reactions Analysis

The trimethylsilyl group in 2-Trimethylsilylmethylpyridine is known for its chemical inertness and large molecular volume . It is often used as a protecting group in organic synthesis .


Physical And Chemical Properties Analysis

2-Trimethylsilylmethylpyridine has a molecular weight of 165.308 Da . It has a refractive index of n20/D 1.489 (lit.), a boiling point of 47-49 °C/5 mmHg (lit.), and a density of 0.9113 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalysis and Polymerization

  • 2-Trimethylsilylmethylpyridine derivatives are used in the synthesis of octahedral group 4 metal complexes, which have applications in olefin oligo- and polymerization. These complexes exhibit varied activities based on their metal centers and ligands, influencing polymer characteristics (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Chemical Derivatization in Metabolomics

  • Trimethylsilylation, a derivatization procedure involving trimethylsilyl groups, is used in gas chromatography-mass spectrometry for metabolomics studies. This process can transform certain compounds, like mimosine, into other products, impacting metabolomics analysis (Kim, Metz, Hu, Wiedner, Kim, Smith, Morgan, & Zhang, 2011).

Chemical Vapor Deposition (CVD) Precursors

  • Silicon(IV) compounds containing 2-alkyl-aminopyridine ligands linked with trimethylsilyl groups have been developed as precursors for chemical vapor deposition. These compounds are characterized for their thermal stability and vapor pressure, influencing their suitability for CVD processes (Du, Chu, Xu, Miao, & Ding, 2015).

Material Science and Biomedical Research

  • 2-Trimethylsilylmethylpyridine derivatives find applications in material science and biomedical research, particularly in the development of coordination compounds for diverse uses like photovoltaics, DNA intercalation, and catalysis (Winter, Newkome, & Schubert, 2011).

Supramolecular Chemistry

  • Pyridine-based ligands, including those with trimethylsilyl substituents, are central to the development of structures in supramolecular chemistry. These compounds serve as building blocks for complex molecular assemblies (Schubert & Eschbaumer, 1999).

Polymer Functionalization

  • Trimethylsilyl groups are utilized in the functionalization of polymers, such as in the quaternization of polystyrene-b-poly(2-vinylpyridine) films. This process introduces primary amine functionalities, expanding the application scope of these polymers (Ayyub, Ibrahim, & Kofinas, 2014).

Safety and Hazards

2-Trimethylsilylmethylpyridine is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

trimethyl(pyridin-2-ylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-11(2,3)8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEDYVJWBRCEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343665
Record name 2-TRIMETHYLSILYLMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trimethylsilylmethylpyridine

CAS RN

17881-80-0
Record name 2-TRIMETHYLSILYLMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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